Isophilippinolide A
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Overview
Description
Isophilippinolide A is a natural product found in Machilus zuihoensis with data available.
Scientific Research Applications
Anticancer Properties in Human Melanoma Cells
Isophilippinolide A has shown potential in cancer research, particularly in inhibiting the growth of human melanoma cells. A study by Wang, Chen, and Wu (2014) revealed that this compound exhibits inhibitory effectiveness against the A375.S2 melanoma cell line. The compound induced apoptosis in these cells through caspase-dependent pathways, while showing low cytotoxicity to normal human cells, suggesting its potential as an anticancer agent with minimal side effects on healthy tissues (Wang, Chen, & Wu, 2014).
Antibacterial Activity
In addition to its anticancer properties, this compound has also demonstrated antibacterial activity. Yang et al. (2020) found that this compound, among other compounds isolated from Cinnamomum validinerve, showed bacteriostatic effects against Propionibacterium acnes, a bacteria involved in acne development. This finding underscores its potential in treating bacterial infections, particularly in the context of acne therapy (Yang et al., 2020).
Properties
Molecular Formula |
C23H40O3 |
---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
(3Z,4S)-4-hydroxy-5-methylidene-3-octadecylideneoxolan-2-one |
InChI |
InChI=1S/C23H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22(24)20(2)26-23(21)25/h19,22,24H,2-18H2,1H3/b21-19-/t22-/m1/s1 |
InChI Key |
SQZLNCJQWPKOOM-SUAFWNPMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |
Synonyms |
4-hydroxy-5-methylene-3-octadecylidenedihydrofuran-2-one isophilippinolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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